molecular formula C20H23NO3 B14166638 Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester CAS No. 54505-24-7

Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester

Cat. No.: B14166638
CAS No.: 54505-24-7
M. Wt: 325.4 g/mol
InChI Key: ZPOROEBGHMWWDI-UHFFFAOYSA-N
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Description

Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester typically involves the esterification of 2,2-diphenylacetic acid with 2-morpholinoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and dehydrating agents are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Hydrolysis: 2,2-diphenylacetic acid and 2-morpholinoethanol.

    Oxidation: Products depend on the specific oxidizing agent used.

    Substitution: Substituted aromatic compounds with functional groups introduced at specific positions on the aromatic rings.

Scientific Research Applications

Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The aromatic rings and morpholine moiety may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2,2-diphenyl-, 2-morpholinoethyl ester is unique due to the combination of its aromatic and heterocyclic components, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

54505-24-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2,2-diphenylacetate

InChI

InChI=1S/C20H23NO3/c22-20(24-16-13-21-11-14-23-15-12-21)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

ZPOROEBGHMWWDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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